molecular formula C12H8ClFO B7763125 4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol

4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol

Cat. No.: B7763125
M. Wt: 222.64 g/mol
InChI Key: LIZHIWYOSJIVEL-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a hydroxyl group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and a hydroxyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol is unique due to the specific combination of chlorine, fluorine, and hydroxyl functional groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHIWYOSJIVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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